N-[3-[(4-fluorophenyl)sulfonylamino]-4-methoxyphenyl]-4-phenylbenzamide
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Overview
Description
SN-001 is a compound known for its role as a stimulator of interferon genes (STING) inhibitor. It has a molecular formula of C26H21FN2O4S and a molecular weight of 476.52 g/mol . This compound is primarily used in scientific research to study its effects on the STING signaling pathway, which is crucial in the body’s immune response to infections and diseases .
Scientific Research Applications
SN-001 has a wide range of scientific research applications, including:
Chemistry: Used to study the STING signaling pathway and its role in immune response.
Biology: Helps in understanding the molecular mechanisms of immune response and inflammation.
Medicine: Investigated for its potential therapeutic applications in treating autoimmune diseases and cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the STING pathway.
Biochemical Analysis
Biochemical Properties
In biochemical reactions, SN-001 plays a crucial role. It significantly impairs the induction of Ifnb mRNA in a dose-dependent manner in L929 cells . This interaction with mRNA suggests that SN-001 may have a significant impact on protein synthesis and other biomolecular interactions.
Cellular Effects
SN-001 has profound effects on various types of cells and cellular processes. It inhibits cytosolic DNA-triggered STING signaling . This influence on cell function suggests that SN-001 may have a substantial impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of SN-001 is quite complex. It exerts its effects at the molecular level by binding to the cyclic dinucleotide binding pocket of human STING . This binding interaction with STING can lead to changes in gene expression and potentially influence enzyme activation or inhibition.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SN-001 involves targeting the cyclic dinucleotide binding pocket of human STING. The compound is synthesized through a series of chemical reactions that include the use of various reagents and solvents . The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail.
Industrial Production Methods
Industrial production of SN-001 is typically carried out in controlled laboratory environments. The compound is produced in small quantities for research purposes and is not yet manufactured on a large scale .
Chemical Reactions Analysis
Types of Reactions
SN-001 undergoes several types of chemical reactions, including:
Oxidation: SN-001 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: SN-001 can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving SN-001 include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products
The major products formed from the reactions of SN-001 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Mechanism of Action
SN-001 exerts its effects by targeting the cyclic dinucleotide binding pocket of human STING. It significantly impairs the induction of interferon-beta messenger RNA in a dose-dependent manner . The compound inhibits cytosolic DNA-triggered STING signaling, leading to decreased phosphorylation of STING, TBK1, IRF3, IκBα, and p65, as well as nuclear translocation of IRF3 and p65 .
Comparison with Similar Compounds
SN-001 is compared with other STING inhibitors such as SN-011, which also targets the cyclic dinucleotide binding pocket of STING . SN-011 has been shown to effectively suppress systemic inflammation with lower cytotoxicity and higher specificity compared to other STING inhibitors . Other similar compounds include diABZI STING agonist-1 trihydrochloride, STING activator Compound 53, and C-176 .
Conclusion
SN-001 is a valuable compound in scientific research, particularly in the study of the STING signaling pathway. Its unique properties and mechanism of action make it a promising candidate for the development of new therapeutic agents targeting immune response and inflammation.
Properties
IUPAC Name |
N-[3-[(4-fluorophenyl)sulfonylamino]-4-methoxyphenyl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN2O4S/c1-33-25-16-13-22(17-24(25)29-34(31,32)23-14-11-21(27)12-15-23)28-26(30)20-9-7-19(8-10-20)18-5-3-2-4-6-18/h2-17,29H,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLMVJILWFSRPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
ANone: Tin and its alloys find applications in various fields, including:
- Soldering: High-Sn lead-free solders are used in electronics for joining different components. [, ]
- Thin film technology: Ultrathin β-Sn(001) films are studied for their potential in topological superconductivity, a field with applications in quantum computing. []
- Coatings: Tin thin films can be deposited on various substrates, such as NaCl, and their structure and properties can be controlled by factors like deposition rate and temperature. []
ANone: Different crystal orientations of tin can exhibit distinct properties:
- Oxidation: The oxidation behavior of β-Sn varies depending on the surface orientation. For example, the β-Sn(001) surface forms terraces when oxidized, while the β-Sn(101) surface remains planar. [, ]
- Intermetallic compound formation: The morphology of Cu6Sn5 intermetallic compound (IMC) grains, crucial in soldering applications, is influenced by the crystal orientation of the copper substrate. The (001) single crystal Cu results in different IMC morphologies compared to polycrystalline Cu. []
- Creep behavior: Nanoindentation studies reveal that the creep behavior of Sn and Sn-Ag alloys differs along various crystal orientations. [, ]
ANone: Alloying elements can significantly alter the properties of Tin:
- Microstructure refinement: Adding elements like Sn to Al-Mg2Si composites can refine the microstructure by reducing the size of primary particles, leading to improved mechanical properties like tensile strength and elongation. []
- Solder joint strength: Doping Sn-Cu solder interfaces with elements like Ag, Au, Cu, Ni, and Zn can enhance the cleavage energy, indicating a stronger interface and potentially more reliable solder joints. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.